![molecular formula C23H26N6O2S B2473841 1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1207026-07-0](/img/structure/B2473841.png)
1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C23H26N6O2S and its molecular weight is 450.56. The purity is usually 95%.
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Scientific Research Applications
Alzheimer’s Disease Treatment
Compound 4k: exhibits potential as an anti-Alzheimer’s agent. In a study, it was designed, synthesized, and evaluated against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Most of the synthesized derivatives were more potent than the standard inhibitor donepezil against AChE. Additionally, all the synthesized compounds surpassed donepezil’s efficacy against BChE .
α-Glucosidase Inhibition
The same compound demonstrated activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. Some of the newly synthesized derivatives were more potent than the positive control, acarbose, which is used to manage diabetes. This suggests a potential role in regulating blood glucose levels .
Drug Candidate Exploration
Docking studies revealed that compound 4k interacts significantly with the active site residues of cholinesterase enzymes (AChE and BChE). Furthermore, druglikeness, ADME (absorption, distribution, metabolism, and excretion), and toxicity predictions indicate that this compound could be a viable drug candidate with favorable properties .
Structural Insights
Understanding the structural requirements of compounds like 4k can aid in designing more effective drugs. Spectral analysis of adamantane-containing derivatives provides insights into their vibrational properties, which can inform drug design strategies .
D2/D3 Receptor Ligands
While not directly related to 4k , understanding the structural requirements of related compounds can lead to the development of D2/D3 receptor ligands. These ligands play a crucial role in neuropsychiatric disorders and may have applications in treating conditions such as schizophrenia and Parkinson’s disease .
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine and butyrylcholine, respectively, which are neurotransmitters responsible for transmitting signals in the nervous system.
Mode of Action
The compound interacts with its targets (AChE and BChE) by establishing important interactions with the main residues of the target enzymes . This interaction inhibits the activity of these enzymes, leading to an increase in the concentration of acetylcholine and butyrylcholine in the nervous system.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have been predicted to be appropriate for drug candidates . This suggests that the compound can be absorbed into the body, distributed to the site of action, metabolized, and then excreted, which impacts its bioavailability.
Result of Action
The result of the compound’s action is an enhanced cholinergic function due to the increased concentration of acetylcholine and butyrylcholine. This can lead to improved signal transmission in the nervous system, which may be beneficial in conditions like Alzheimer’s disease where there is a decrease in cholinergic function .
properties
IUPAC Name |
12-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2S/c1-2-11-28-22(31)21-18(10-16-32-21)29-19(24-25-23(28)29)8-9-20(30)27-14-12-26(13-15-27)17-6-4-3-5-7-17/h3-7,10,16H,2,8-9,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJBRFCAMPUPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one |
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